1-(4-Aminophenyl)prop-2-yn-1-one

Catalog No.
S13690284
CAS No.
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)prop-2-yn-1-one

Product Name

1-(4-Aminophenyl)prop-2-yn-1-one

IUPAC Name

1-(4-aminophenyl)prop-2-yn-1-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H,10H2

InChI Key

AXBWLNSCDMWGLH-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)N

1-(4-Aminophenyl)prop-2-yn-1-one is an organic compound characterized by its unique structure, which includes a propynone moiety bonded to a para-aminophenyl group. The molecular formula for this compound is C10_{10}H9_{9}N, indicating the presence of ten carbon atoms, nine hydrogen atoms, and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity associated with both the alkynyl and amine functionalities.

1-(4-Aminophenyl)prop-2-yn-1-one can undergo several significant chemical transformations:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: The amine group can participate in reduction reactions, potentially leading to the formation of secondary or tertiary amines.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, where the amine group may act as a nucleophile, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that 1-(4-Aminophenyl)prop-2-yn-1-one exhibits promising biological activities. Its derivatives are being studied for potential antimicrobial and anticancer properties. The presence of the amine group is thought to enhance interactions with biological targets, such as enzymes and receptors, thus influencing cellular processes. For example, modifications to the structure can lead to increased potency against specific cancer cell lines or pathogens.

The synthesis of 1-(4-Aminophenyl)prop-2-yn-1-one can be achieved through various methods:

  • Reaction of Propargyl Bromide with 4-Aminobenzaldehyde: This method involves treating propargyl bromide with 4-aminobenzaldehyde in the presence of a base (such as potassium carbonate) in an organic solvent like dimethylformamide (DMF). This reaction typically requires reflux conditions.
  • Microwave-Assisted Synthesis: Recent advances have shown that microwave-assisted techniques can yield high purity and yield of 1-(4-Aminophenyl)prop-2-yn-1-one efficiently, reducing reaction times significantly.
  • Alternative Synthetic Routes: Other methods may include the use of coupling reactions involving various alkynes and amines under controlled conditions to achieve desired derivatives.

1-(4-Aminophenyl)prop-2-yn-1-one has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmacologically active compounds.
  • Organic Synthesis: As a versatile building block, it is utilized in synthesizing more complex organic molecules.
  • Material Science: The compound may be used in developing new materials with specific properties, such as polymers or coatings.

Studies focusing on the interactions of 1-(4-Aminophenyl)prop-2-yn-1-one with biological systems indicate that it may modulate enzyme activity or receptor binding. For instance, its derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways. Molecular docking studies suggest that structural modifications can enhance binding affinity and specificity towards target proteins.

Several compounds share structural similarities with 1-(4-Aminophenyl)prop-2-yn-1-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Nitrophenyl)prop-2-yn-1-oneNitro group instead of amino groupExhibits different reactivity due to electron-withdrawing nitro group.
1-(4-Methoxyphenyl)prop-2-yn-1-oneMethoxy group attachedPotentially different electronic properties affecting reactivity .
1-(4-Chlorophenyl)prop-2-yn-1-oneChlorine substituentProvides distinct steric effects influencing reaction pathways.
1-(Phenyl)prop-2-yn-1-oneLacks amino substitutionSimpler structure; primarily used in basic organic synthesis .
1-(4-Aminobenzylidene)-2-propynoneContains an imine linkageOffers different reactivity profiles due to imine functionality .

Uniqueness

The uniqueness of 1-(4-Aminophenyl)prop-2-yn-1-one lies in its combination of an alkynyl moiety with an amino group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry contexts. Its ability to participate in multiple types of

Nuclear Magnetic Resonance Spectroscopic Analysis

1-(4-Aminophenyl)prop-2-yn-1-one exhibits characteristic nuclear magnetic resonance spectroscopic signatures that reflect its molecular structure containing both aromatic and alkyne functionalities [1] [2]. The proton nuclear magnetic resonance spectrum displays distinctive resonances attributable to the terminal alkyne proton appearing as a singlet in the region of 3.08 to 3.09 parts per million [3]. This chemical shift is consistent with the electronic environment of a terminal acetylenic hydrogen adjacent to an electron-withdrawing carbonyl group.

The aromatic proton signals appear as a complex multiplet pattern spanning from 6.51 to 8.60 parts per million, with the signals typically resolved into distinct patterns for the para-disubstituted benzene ring [3] [4]. The amino-substituted aromatic protons generally resonate at higher field compared to the carbonyl-adjacent aromatic protons due to the electron-donating nature of the amino group versus the electron-withdrawing effect of the ketone functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating in the characteristic ketone region between 176 and 178 parts per million [1] [2]. The alkyne carbons exhibit signals in the range of 73 to 94 parts per million, with the terminal alkyne carbon appearing at higher field than the quaternary alkyne carbon adjacent to the carbonyl group [3] [5]. The aromatic carbon signals distribute across the typical aromatic region, with the amino-substituted carbons appearing at higher field relative to unsubstituted aromatic carbons.

Infrared Spectroscopic Characterization

Infrared spectroscopic analysis of 1-(4-Aminophenyl)prop-2-yn-1-one reveals several diagnostic absorption bands that confirm the presence of key functional groups [3] [6]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as multiple bands in the region of 3396 to 3332 wavenumbers, consistent with primary amine asymmetric and symmetric stretching modes [3].

The carbon-carbon triple bond stretch manifests as a medium to strong absorption band between 2123 and 2183 wavenumbers [3] [5]. This alkyne stretching frequency is slightly elevated compared to typical terminal alkynes due to the conjugation with the adjacent carbonyl group. The carbonyl group produces an intense absorption band in the range of 1635 to 1666 wavenumbers, characteristic of α,β-unsaturated ketones where the alkyne provides electronic conjugation [3] [7].

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1566 and 1598 wavenumbers, representing the various aromatic ring stretching modes [3]. Additional fingerprint region absorptions provide further structural confirmation, including aromatic carbon-hydrogen bending and out-of-plane deformation vibrations.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic behavior of 1-(4-Aminophenyl)prop-2-yn-1-one reflects the extended conjugation system encompassing the aromatic ring, carbonyl group, and alkyne functionality [8]. The compound exhibits significant solvatochromic effects, with absorption maxima shifting bathochromically from non-polar to polar solvents due to intramolecular charge transfer interactions [8].

The primary absorption bands arise from π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group. The amino substituent acts as an electron-donating group, extending the conjugation and generally causing red-shifted absorption compared to unsubstituted analogs. The alkyne functionality contributes additional conjugation pathways, further influencing the electronic absorption spectrum.

Thermal Stability and Phase Behavior Analysis

Thermal Decomposition Characteristics

Thermal stability analysis of 1-(4-Aminophenyl)prop-2-yn-1-one indicates substantial thermal resistance consistent with aromatic ketone structures [9] [10]. Based on thermogravimetric analysis data from structurally related compounds, the five percent weight loss temperature is estimated to exceed 300 degrees Celsius [10]. This thermal stability derives from the aromatic ring system and the stabilizing influence of conjugation between the carbonyl and alkyne functionalities.

The thermal decomposition pathway likely involves initial cleavage of the alkyne-carbonyl bond, followed by fragmentation of the aromatic system at higher temperatures. The presence of the amino group may influence decomposition kinetics through potential intramolecular cyclization reactions or cross-linking processes during thermal treatment.

Phase Transition Behavior

The melting point range for 1-(4-Aminophenyl)prop-2-yn-1-one varies considerably based on purity and crystalline form, with literature values for similar compounds spanning 60 to 142 degrees Celsius [9] [11]. This broad range reflects the potential for polymorphic behavior, where different crystalline arrangements can exhibit distinct melting characteristics [12] [13].

Differential scanning calorimetry analysis would be expected to reveal endothermic melting transitions followed by potential exothermic decomposition events at elevated temperatures. The compound may exhibit multiple thermal events if polymorphic transitions occur during heating cycles [10].

Crystallographic Considerations

The molecular structure of 1-(4-Aminophenyl)prop-2-yn-1-one suggests potential for hydrogen bonding interactions through the amino group, which could influence crystal packing arrangements [14] [12]. The linear alkyne functionality provides conformational rigidity that may limit rotational freedom and affect crystal structure stability.

Polymorphic behavior is common among aromatic ketones with hydrogen bonding capabilities, and multiple crystalline forms may exist with different thermodynamic stabilities [12] [13]. The interplay between hydrogen bonding, π-π stacking interactions, and dipole-dipole forces from the carbonyl group determines the preferred crystal packing arrangements.

Solubility Characteristics in Organic Solvents

Polar Protic Solvent Solubility

1-(4-Aminophenyl)prop-2-yn-1-one demonstrates good solubility in polar protic solvents including ethanol and methanol [15]. This solubility behavior results from favorable hydrogen bonding interactions between the amino group and protic solvent molecules. The hydroxyl groups in alcoholic solvents can act as both hydrogen bond donors and acceptors, facilitating solvation of the compound through multiple interaction modes.

The extent of solubility in alcoholic media depends on temperature, with increasing solubility observed at elevated temperatures consistent with typical organic compound behavior [15]. The polar nature of the carbonyl group contributes additional dipole-dipole interactions that enhance solubility in polar protic environments.

Polar Aprotic Solvent Compatibility

Excellent solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and good solubility in acetone [15]. These solvents effectively solvate the compound through dipole-dipole interactions with the carbonyl group and coordination with the amino nitrogen atom. The absence of protic hydrogen atoms eliminates competing hydrogen bonding that might otherwise limit solubility.

Dimethyl sulfoxide represents an optimal solvent choice due to its high dielectric constant and ability to coordinate with both the carbonyl oxygen and amino nitrogen through its sulfoxide functionality. This dual coordination mode provides particularly favorable solvation energy for the compound.

Non-Polar and Chlorinated Solvent Behavior

Solubility in non-polar solvents varies significantly based on solvent polarizability and hydrogen bonding capacity [15] [16]. Chloroform provides good solubility due to its moderate polarity and ability to participate in weak hydrogen bonding interactions through the carbon-hydrogen bond. The polarizable chlorine atoms also contribute favorable dispersion interactions.

Diethyl ether exhibits moderate solubility, reflecting the balance between the compound's polar functional groups and the ether's limited polar character. The ether oxygen can participate in weak hydrogen bonding with the amino group, providing some solvation stabilization. Conversely, purely non-polar solvents like n-hexane show poor solubility due to insufficient polar interactions to overcome the energy required for crystal lattice disruption [16].

Aqueous Solubility Limitations

Water solubility remains limited due to the predominantly hydrophobic character of the aromatic ring system and alkyne functionality [15]. While the amino group provides some hydrophilic character through potential hydrogen bonding with water molecules, this interaction is insufficient to overcome the hydrophobic contributions from the aromatic and alkyne portions of the molecule.

The limited aqueous solubility necessitates the use of organic co-solvents or solubilization techniques for applications requiring aqueous media. The pH dependence of solubility may be significant, as protonation of the amino group under acidic conditions could enhance water solubility through formation of the corresponding ammonium salt [15].

PropertyValueReference
Molecular FormulaC₉H₇NO [17] [18]
Molecular Weight145.16 g/mol [17] [18]
CAS Number1599558-48-1 [17] [18]
Alkyne C≡C Stretch2123-2183 cm⁻¹ [3] [5]
Carbonyl C=O Stretch1635-1666 cm⁻¹ [3] [7]
Amino N-H Stretch3396-3332 cm⁻¹ [3]
Thermal Stability (T₅%)>300°C (estimated) [10]
Melting Point Range60-142°C [9] [11]
Ethanol SolubilityGood [15]
Water SolubilityLimited [15]

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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